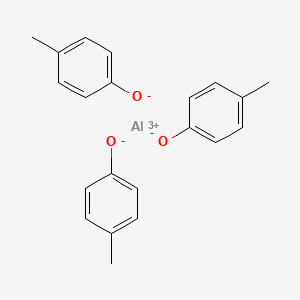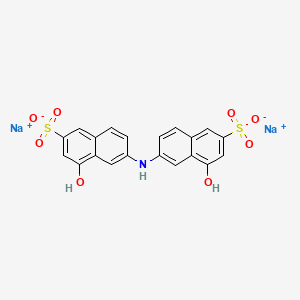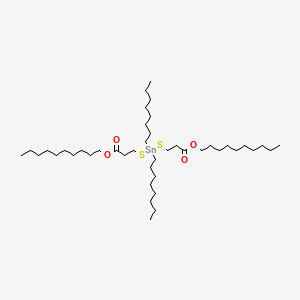
5-(p-Nitrophenylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(p-Nitrophenylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the nitrophenyl and phenyl groups in the structure of this compound contributes to its unique chemical and biological properties.
Métodos De Preparación
The synthesis of 5-(p-Nitrophenylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of p-nitrophenylthiocyanate with phenylhydrazine in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
5-(p-Nitrophenylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, leading to the formation of the corresponding amine derivative.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It is also being studied for its anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of 5-(p-Nitrophenylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to the inhibition of key enzymes and disruption of cellular processes. The thiadiazole ring can also interact with metal ions and proteins, affecting their function and leading to the observed biological activities .
Comparación Con Compuestos Similares
5-(p-Nitrophenylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione can be compared with other similar compounds, such as:
5-Phenyl-1,3,4-thiadiazole-2-thiol: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
5-(p-Nitrophenyl)-1,3,4-thiadiazole-2-thiol: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
3-Phenyl-1,3,4-thiadiazole-2-thione:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
39572-15-1 |
|---|---|
Fórmula molecular |
C14H9N3O2S3 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
5-(4-nitrophenyl)sulfanyl-3-phenyl-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C14H9N3O2S3/c18-17(19)11-6-8-12(9-7-11)21-13-15-16(14(20)22-13)10-4-2-1-3-5-10/h1-9H |
Clave InChI |
UOKYWTUDYYLKOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=S)SC(=N2)SC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















